

Application Notes and Protocols for Hdac-IN-3 (GSK3117391A)

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Compound of Interest

Compound Name: Hdac-IN-34

Cat. No.: B15581277

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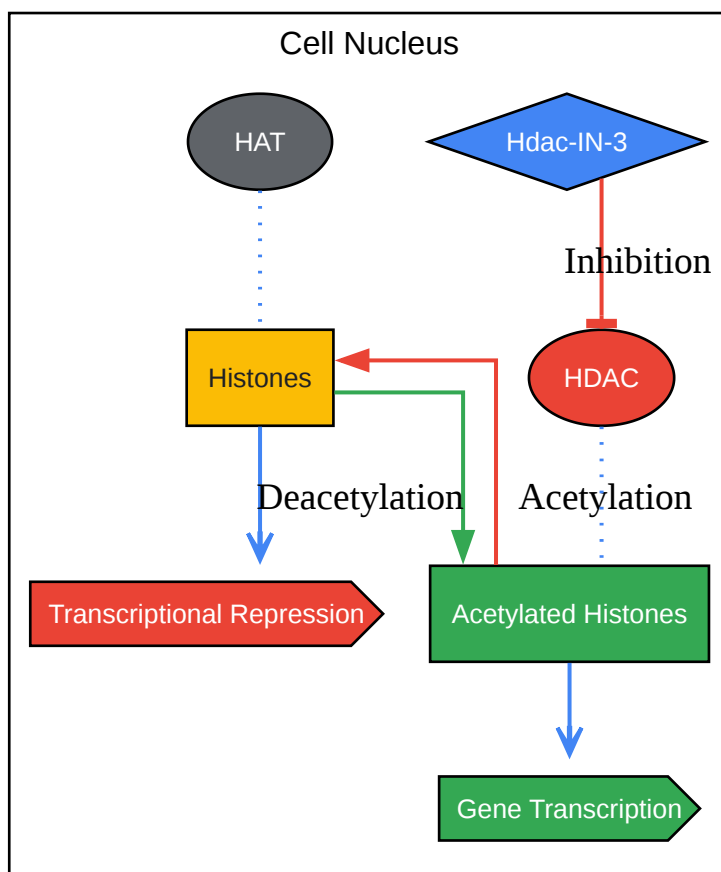
Introduction

Hdac-IN-3, also known as GSK3117391A, is a potent inhibitor of histone deacetylases (HDACs). It belongs to a class of compounds that modulate the epigenetic landscape of cells by preventing the removal of acetyl groups from histones and other proteins. This inhibition leads to a more open chromatin structure, thereby influencing gene expression. HDAC inhibitors are a significant area of research in drug development, particularly for oncology and inflammatory diseases. Hdac-IN-3 is a myeloid-targeted HDAC inhibitor, demonstrating selectivity for certain classes of HDAC enzymes.^[1]

This document provides a detailed protocol for an in vitro histone deacetylase assay using Hdac-IN-3 and summarizes its inhibitory activity against various HDAC isoforms.

Signaling Pathway and Mechanism of Action

Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on histones. This deacetylation process leads to a more compact chromatin structure, which is generally associated with transcriptional repression. HDAC inhibitors, such as Hdac-IN-3, block the active site of HDAC enzymes, preventing them from deacetylating their substrates. The resulting hyperacetylation of histones leads to a more relaxed chromatin state, allowing for the transcription of genes that may have been silenced. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.



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Caption: Mechanism of Hdac-IN-3 action on histone acetylation.

Quantitative Data

The inhibitory activity of Hdac-IN-3 and its active acid metabolite, HDAC189, has been evaluated in a fluorometric assay using HeLa cell nuclear extract. Both the parent compound and its metabolite exhibit potent inhibition of HDAC activity.[1]

Compound	Assay Type	Enzyme Source	IC50 (nM)
Hdac-IN-3 (GSK3117391A)	Fluorometric	HeLa Nuclear Extract	55
HDAC189 (Acid Metabolite)	Fluorometric	HeLa Nuclear Extract	54

Table 1: Inhibitory potency of Hdac-IN-3 and its metabolite.[\[1\]](#)

Hdac-IN-3 exhibits selectivity for specific classes of HDAC enzymes. It potently inhibits Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) enzymes, while Class IIa enzymes (HDAC4, 5, 7, 9) are unaffected.

Experimental Protocols

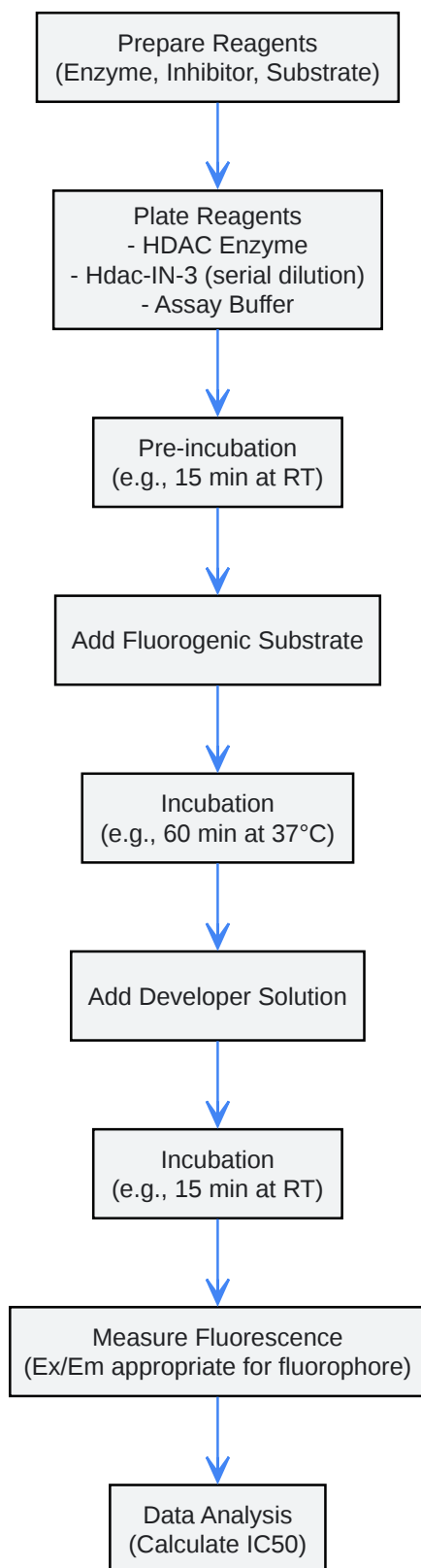
In Vitro Histone Deacetylase (HDAC) Fluorometric Assay

This protocol is a general guideline for determining the inhibitory activity of Hdac-IN-3 against HDAC enzymes using a fluorogenic substrate.

Materials:

- Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
- Hdac-IN-3 (GSK3117391A)
- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Developer solution (containing a protease, e.g., Trypsin, and a stop solution, e.g., Trichostatin A)
- 96-well black microplate
- Fluorescence microplate reader

Experimental Workflow:



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Caption: General workflow for the in vitro HDAC fluorometric assay.

Procedure:

- **Reagent Preparation:**
 - Prepare a stock solution of Hdac-IN-3 in DMSO.
 - Perform serial dilutions of the Hdac-IN-3 stock solution in HDAC Assay Buffer to achieve a range of desired concentrations.
 - Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.
 - Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.
 - Prepare the developer solution according to the manufacturer's instructions.
- **Assay Plate Setup:**
 - Add the diluted HDAC enzyme solution to the wells of a 96-well black microplate.
 - Add the serially diluted Hdac-IN-3 solutions to the respective wells. Include wells with vehicle control (DMSO) and no-enzyme control.
 - Add HDAC Assay Buffer to bring the total volume in each well to a consistent level (e.g., 50 μ L).
- **Pre-incubation:**
 - Gently mix the contents of the plate and pre-incubate at room temperature for approximately 15 minutes to allow the inhibitor to interact with the enzyme.
- **Enzymatic Reaction:**
 - Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate solution to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized based on the specific enzyme and substrate used.

- Reaction Termination and Signal Development:
 - Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
 - Incubate the plate at room temperature for approximately 15 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for AMC, Ex: 360 nm, Em: 460 nm).
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.
 - Normalize the data to the vehicle control (100% activity).
 - Plot the percentage of HDAC activity against the logarithm of the Hdac-IN-3 concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Note: This protocol is a general template and may require optimization for specific experimental conditions, including enzyme concentration, substrate concentration, and incubation times.

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References

- 1. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

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